molecular formula C8H8F2N2S B12992445 1-(2,4-Difluorobenzyl)thiourea

1-(2,4-Difluorobenzyl)thiourea

Cat. No.: B12992445
M. Wt: 202.23 g/mol
InChI Key: CQIXAUYAPDRTEW-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzyl)thiourea is an organosulfur compound with the molecular formula C₈H₈F₂N₂S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 2,4-difluorobenzyl group.

Preparation Methods

The synthesis of 1-(2,4-Difluorobenzyl)thiourea typically involves the reaction of 2,4-difluorobenzylamine with thiocyanate or isothiocyanate derivatives. One common method is the condensation of 2,4-difluorobenzylamine with carbon disulfide in the presence of a base, followed by the addition of an appropriate amine . This reaction proceeds smoothly under mild conditions and yields the desired thiourea derivative with high selectivity.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

1-(2,4-Difluorobenzyl)thiourea undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,4-Difluorobenzyl)thiourea has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound has been studied for its potential biological activities, including antibacterial, antioxidant, and anticancer properties.

    Medicine: Research has indicated that this compound may have therapeutic potential due to its ability to interact with specific molecular targets in the body.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzyl)thiourea involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function . Additionally, its antioxidant properties allow it to neutralize free radicals, reducing oxidative stress in biological systems . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Difluorobenzyl)thiourea can be compared with other thiourea derivatives and benzyl-substituted compounds:

The uniqueness of this compound lies in the presence of the 2,4-difluorobenzyl group, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C8H8F2N2S

Molecular Weight

202.23 g/mol

IUPAC Name

(2,4-difluorophenyl)methylthiourea

InChI

InChI=1S/C8H8F2N2S/c9-6-2-1-5(7(10)3-6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13)

InChI Key

CQIXAUYAPDRTEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=S)N

Origin of Product

United States

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